![molecular formula C19H23NO2 B4879888 1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine
Descripción general
Descripción
1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine typically involves the reaction of 3-(3-phenoxyphenoxy)propylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles. The reactions are conducted under conditions that favor the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on various biological systems. It may be used in the development of new drugs or as a tool to study biological pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its activity against specific diseases or conditions.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, pharmaceuticals, and other products.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. Detailed studies are conducted to elucidate the molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine hydrochloride: A similar compound with a hydrochloride salt form, which may have different solubility and stability properties.
3-(3-phenoxyphenoxy)propylamine: A precursor in the synthesis of this compound, with similar structural features.
Pyrrolidine derivatives: Other pyrrolidine-based compounds with varying substituents and biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxyphenoxy moiety and pyrrolidine ring contribute to its versatility and potential applications in various fields. The compound’s unique combination of functional groups allows for diverse chemical modifications and interactions with biological targets.
Propiedades
IUPAC Name |
1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-8-17(9-3-1)22-19-11-6-10-18(16-19)21-15-7-14-20-12-4-5-13-20/h1-3,6,8-11,16H,4-5,7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRFBXVFNQZREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


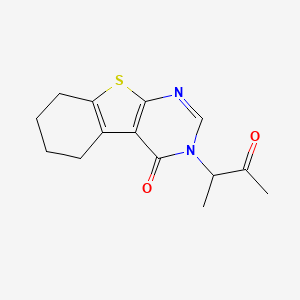
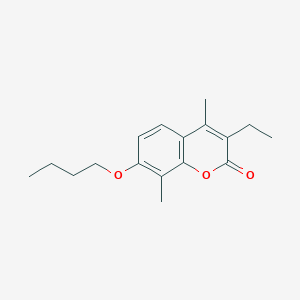
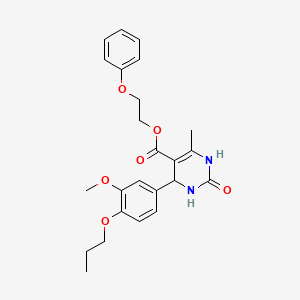
![1,3-dimethyl-N-[(2-nitrophenyl)carbamoyl]pyrazole-4-carboxamide](/img/structure/B4879861.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4879867.png)
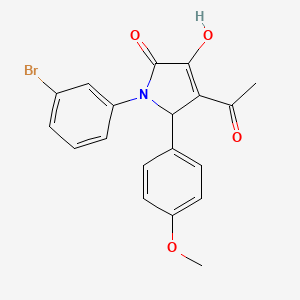
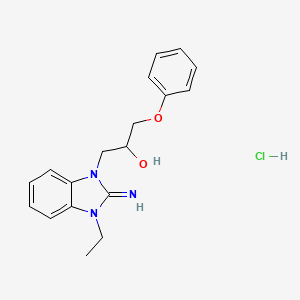
![4-[(1-Benzylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol](/img/structure/B4879883.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B4879896.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4879911.png)
![ethyl [(5E)-5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4879912.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879913.png)
![3-[1-(3-Phenylpropyl)piperidin-2-yl]pyridine](/img/structure/B4879914.png)
